molecular formula C20H23NO4 B5433011 (E)-N-(1-PHENYLETHYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

(E)-N-(1-PHENYLETHYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

Cat. No.: B5433011
M. Wt: 341.4 g/mol
InChI Key: UAVHAYWIFGDRGB-ZHACJKMWSA-N
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Description

(E)-N-(1-PHENYLETHYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenylethyl group and a trimethoxyphenyl group connected by a propenamide linkage, which contributes to its distinct chemical properties.

Preparation Methods

The synthesis of (E)-N-(1-PHENYLETHYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 1-phenylethylamine.

    Condensation Reaction: The first step involves a condensation reaction between 3,4,5-trimethoxybenzaldehyde and 1-phenylethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The final step involves the amidation of the amine with a suitable acylating agent, such as acryloyl chloride, to yield this compound.

Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale synthesis.

Chemical Reactions Analysis

(E)-N-(1-PHENYLETHYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and trimethoxyphenyl rings, using reagents like halogens or nucleophiles.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the preparation of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may possess pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

    Industry: Its unique chemical structure makes it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(1-PHENYLETHYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed that the compound exerts its effects by binding to certain receptors or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

(E)-N-(1-PHENYLETHYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE can be compared with other similar compounds, such as:

    N-(1-Phenylethyl)-3-(3,4,5-trimethoxyphenyl)propanamide: This compound differs by the absence of the double bond in the propenamide linkage.

    N-(1-Phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide: This compound has an acrylamide linkage instead of a propenamide linkage.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-14(16-8-6-5-7-9-16)21-19(22)11-10-15-12-17(23-2)20(25-4)18(13-15)24-3/h5-14H,1-4H3,(H,21,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVHAYWIFGDRGB-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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